molecular formula C17H19BrN4O3 B2921576 5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379970-79-1

5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2921576
CAS No.: 2379970-79-1
M. Wt: 407.268
InChI Key: HMSUHABGHJYHEU-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a bromo group and a methoxy group linked through a piperidine ring. Its unique structure makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the bromo group: Bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Methyl Iodide: Used for methoxylation.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new compound with an aryl or alkyl group replacing the bromo group.

Scientific Research Applications

5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxypyridine: Shares a similar pyridine core but lacks the piperidine and pyrimidine components.

    5-Bromo-2-methoxypyrimidine: Similar pyrimidine core but without the piperidine ring.

Uniqueness

The uniqueness of 5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both pyrimidine and piperidine rings, along with the bromo and methoxy substituents, makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O3/c1-24-15-3-2-13(8-19-15)16(23)22-6-4-12(5-7-22)11-25-17-20-9-14(18)10-21-17/h2-3,8-10,12H,4-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSUHABGHJYHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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